3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxyphenyl group, and a propan-2-yloxypropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazoline core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide
- 3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-6-carboxamide
Uniqueness
3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and propan-2-yloxypropyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(2)29-11-5-10-23-21(26)16-8-9-19-20(12-16)24-14-25(22(19)27)17-6-4-7-18(13-17)28-3/h4,6-9,12-15H,5,10-11H2,1-3H3,(H,23,26) |
InChI Key |
YUEOLSFCBCEHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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